molecular formula C20H25ClN4O3S B260522 N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

Cat. No.: B260522
M. Wt: 437 g/mol
InChI Key: DFOLWTXFZDEICX-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a complex organic compound with the molecular formula C20H25ClN4O3S and a molecular weight of 437 g/mol

Preparation Methods

The synthesis of N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(1-azepanylsulfonyl)ethyl]-2-ethoxy-N-(2-pyridinylmethyl)nicotinamide: This compound has a similar structure but with an ethoxy group instead of a chloro group.

    N-[2-(1-azepanylsulfonyl)ethyl]-2-chloro-N-(2-pyridinylmethyl)nicotinamide: This compound has a similar structure but with a different pyridinylmethyl group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

Molecular Formula

C20H25ClN4O3S

Molecular Weight

437 g/mol

IUPAC Name

N-[2-(azepan-1-ylsulfonyl)ethyl]-2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H25ClN4O3S/c21-19-18(6-5-9-23-19)20(26)24(16-17-7-10-22-11-8-17)14-15-29(27,28)25-12-3-1-2-4-13-25/h5-11H,1-4,12-16H2

InChI Key

DFOLWTXFZDEICX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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